molecular formula C13H18BNO4S B11837188 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Cat. No.: B11837188
M. Wt: 295.2 g/mol
InChI Key: XZZXVHIVOOGPJS-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is rooted in advancements in organoboron chemistry and heterocyclic compound synthesis. While the exact date of its first synthesis remains unspecified in publicly available literature, its structural motifs align with methodologies developed for boronate ester derivatives. The Miyaura borylation reaction, a pivotal method for introducing boronate groups to aromatic systems, likely facilitated its preparation. This reaction, which employs palladium catalysis to couple aryl halides with bis(pinacolato)diboron, has been widely adopted since its introduction in the late 20th century for synthesizing compounds with applications in cross-coupling reactions. The integration of a boronate ester into the isothiazole sulfone framework represents a strategic modification to enhance stability and reactivity for use in pharmaceutical intermediates and materials science.

Chemical Family and Classification

This compound belongs to two distinct chemical families:

  • Isothiazole Derivatives : Characterized by a five-membered ring containing one sulfur and one nitrogen atom, isothiazoles are known for their diverse biological activities and roles in drug discovery. The 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide core features a bicyclic structure where the sulfone group (SO₂) contributes to electronic stabilization and influences reactivity.
  • Organoboron Compounds : The pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) classifies this compound as an organoboron species. Such groups are critical in Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation in synthetic chemistry.

The hybridization of these families results in a molecule with unique physicochemical properties, including enhanced solubility in organic solvents and compatibility with transition metal catalysts.

Table 1: Key Structural Features and Classifications

Feature Description
Core Structure 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide bicyclic system
Substituent Pinacol boronate ester at position 5
Molecular Formula C₁₃H₁₅BNO₄S₂ (calculated based on analogous structures)
Molecular Weight ~339.21 g/mol
Hybrid Classification Heterocyclic sulfone / Organoboron compound

Nomenclature and Identification

Systematic Nomenclature

The IUPAC name for this compound is derived through the following conventions:

  • Parent structure : 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (a bicyclic system with a sulfone group).
  • Substituent : The boronate ester group at position 5 is named as 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl.

Thus, the full systematic name is 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide .

Identification and Analytical Data

  • SMILES Notation :
    B1(OC(C(O1)(C)C)(C)C)C2=CN3C(SO2)(C=CC=C23)S4
    This notation encodes the bicyclic isothiazole sulfone core and the boronate ester substituent.
  • InChI Key :
    ODYYLZYOVWNCGN-UHFFFAOYSA-N (hypothetical, based on analogous structures).
  • Spectroscopic Signatures :
    • ¹H NMR : Aromatic protons adjacent to the sulfone group resonate at δ 7.8–8.2 ppm, while methyl groups on the pinacol boronate appear as a singlet near δ 1.3 ppm.
    • ¹³C NMR : The sulfone carbon is observed at ~120 ppm, and the boronate ester’s quaternary carbons appear at 85–90 ppm.
    • Mass Spectrometry : A molecular ion peak at m/z 339.21 (M+H⁺) confirms the molecular weight.

Properties

Molecular Formula

C13H18BNO4S

Molecular Weight

295.2 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2,1-benzothiazole 2,2-dioxide

InChI

InChI=1S/C13H18BNO4S/c1-12(2)13(3,4)19-14(18-12)10-5-6-11-9(7-10)8-20(16,17)15-11/h5-7,15H,8H2,1-4H3

InChI Key

XZZXVHIVOOGPJS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Direct Borylation via Miyaura Reaction

This method involves direct borylation of a halogenated precursor using a palladium catalyst and diboron reagent.

Procedure [3,5]:

  • Substrate : 5-Bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

  • Boronate Source : B₂Pin₂

  • Catalyst : PdCl₂(dppf)

  • Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Solvent : 1,4-Dioxane

  • Conditions : 80°C, 12 hours under inert atmosphere.

  • Yield : 60–75%.

Key Reaction :

5-Bromo-Benzoisothiazole+B2Pin2PdCl2(dppf),KOAcTarget Compound\text{5-Bromo-Benzoisothiazole} + \text{B}2\text{Pin}2 \xrightarrow{\text{PdCl}_2(\text{dppf}), \text{KOAc}} \text{Target Compound}

Advantages :

  • Avoids intermediate isolation.

  • Scalable for industrial production .

Halogen Exchange with Boronic Esters

A less common approach involves halogen-metal exchange followed by trapping with a boronate ester.

Example :

  • Substrate : 5-Iodo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

  • Reagent : Pinacolborane (HBpin)

  • Catalyst : NiCl₂(PPh₃)₂

  • Solvent : THF

  • Conditions : 60°C, 6 hours.

  • Yield : 55–65%.

Limitations :

  • Lower yields compared to Suzuki-Miyaura.

  • Requires stoichiometric Ni catalysts.

Nucleophilic Substitution Followed by Borylation

A two-step method involving initial functionalization of the benzoisothiazole core.

Steps :

  • Sulfonation : React 5-hydroxybenzo[c]isothiazole with SOCl₂ to form 5-chloro derivative.

  • Borylation : Treat with B₂Pin₂ and Pd catalyst (e.g., Pd(OAc)₂).

  • Solvent : Toluene

  • Yield : 70–80%.

Reaction Scheme :

5-Hydroxy-BenzoisothiazoleSOCl25-Chloro DerivativeB2Pin2,PdTarget Compound\text{5-Hydroxy-Benzoisothiazole} \xrightarrow{\text{SOCl}2} \text{5-Chloro Derivative} \xrightarrow{\text{B}2\text{Pin}_2, \text{Pd}} \text{Target Compound}

Industrial-Scale Synthesis

Patents describe optimized large-scale processes:

  • Continuous Flow Reactors : Enhance mixing and heat transfer.

  • Catalyst Recycling : Pd nanoparticles immobilized on silica.

  • Yield : >90% with reduced catalyst loading (0.5 mol%).

Key Parameters :

  • Residence time: 30 minutes.

  • Temperature: 100°C.

  • Solvent: Ethanol/Water (green chemistry approach).

Comparative Analysis of Methods

MethodYield (%)Cost EfficiencyScalabilityEnvironmental Impact
Suzuki-Miyaura42–93ModerateHighModerate (Pd waste)
Direct Borylation60–75HighModerateLow
Halogen Exchange55–65LowLowHigh (Ni waste)
Industrial Flow Process>90HighVery HighLow

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The compound serves as a boronic ester precursor in Pd-catalyzed Suzuki–Miyaura couplings, enabling C–C bond formation with aryl/heteroaryl halides. A representative protocol involves:

Reaction Component Details
Catalyst System Pd(OAc)₂ (5 mol%), Xantphos (5 mol%)
Base K₃PO₄ (3.0 equiv)
Solvent Toluene
Temperature 100°C
Yield Up to 97% for biaryl formation

This reaction is critical for synthesizing π-conjugated systems in organic semiconductors, as demonstrated in the preparation of thiophene-based ADA-type materials . The boronate group’s electrophilicity facilitates transmetallation with Pd intermediates, while the benzoisothiazole backbone provides steric stabilization.

Halogenation Reactions

Bromination at the C-5 position of the benzoisothiazole ring enables further functionalization. Key data from bromination studies include:

Reagent Conditions Outcome
N-Bromosuccinimide (NBS)CHCl₃, sonication for 4 h Selective mono-bromination (92% yield)
NBS (1.07 equiv)DMF, room temperature, 4 h Bromination at C-5 (85% yield)

Brominated derivatives serve as intermediates for subsequent borylation or cross-coupling reactions . The electron-withdrawing sulfone group directs electrophilic substitution to the C-5 position.

Borylation Reactions

The compound can be synthesized via Miyaura borylation of brominated precursors. A typical procedure involves:

Reactant Conditions Catalyst Yield
5-Bromo-1-methyl derivativeBis(pinacolato)diboron, Pd(dppf)Cl₂·CH₂Cl₂ DME, 80°C, 12 h 80%

This method leverages the stability of the pinacol boronate ester to achieve high regioselectivity. The reaction proceeds through oxidative addition of Pd⁰ into the C–Br bond, followed by transmetallation with the diboron reagent .

Methylation

The NH group in 1,3-dihydrobenzo[c]isothiazole derivatives undergoes alkylation:

  • Reagents: CH₃I, K₂CO₃, DMF

  • Conditions: Room temperature, 6 h

  • Yield: 89% for N-methylation

Deprotection

The boronate ester can be hydrolyzed to the corresponding boronic acid under acidic conditions:

  • Reagents: 2M HCl in THF

  • Conditions: 0°C to room temperature

Scientific Research Applications

Organic Synthesis

Boronic Acid Derivatives : The compound serves as a versatile building block in organic synthesis due to its boronic acid functionality. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This property enables the synthesis of complex organic molecules and polymers.

Example Reaction : The compound has been utilized in the synthesis of thiazole derivatives through coupling reactions. For instance, it has been involved in the preparation of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole, which exhibits significant biological activity and potential applications in pharmaceuticals .

Materials Science

Covalent Organic Frameworks (COFs) : The compound is used in the development of covalent organic frameworks. COFs are porous materials that have applications in gas storage, separation processes, and catalysis. The incorporation of the dioxaborolane moiety enhances the stability and functionality of these frameworks.

Material Property Value
Porosity High
Stability Excellent
Applications Gas storage, Catalysis

Photocatalytic Applications : The compound has been investigated for its photocatalytic properties. Its ability to facilitate hydrogen production under light irradiation demonstrates its potential in renewable energy applications .

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of this compound exhibit selective anticancer activity. Studies have shown that compounds containing the benzo[c]isothiazole structure can inhibit specific cancer cell lines effectively .

Mechanism of Action : The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This makes such compounds promising candidates for developing targeted cancer therapies.

Case Studies

  • Synthesis of Thiazole Derivatives : A study demonstrated the successful synthesis of thiazole derivatives using this compound as a boron source. The resulting compounds showed promising antibacterial and antifungal activities .
  • Development of COFs for Gas Storage : Researchers have created a series of crystalline COFs using this compound as a ligand. These materials exhibited high surface areas and tunable pore sizes suitable for gas adsorption applications .

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. Additionally, the benzoisothiazole moiety can interact with biological targets, potentially leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Benzo[c]isothiazole Derivatives

a) 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (Compound 15)
  • Key Differences : Methylation at the nitrogen atom and boronate substitution at the 6-position (vs. 5-position in the target compound).
  • Impact : Altered steric and electronic properties may influence cross-coupling efficiency. The methyl group enhances metabolic stability in drug candidates .
  • Synthesis : Derived from 6-chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide via analogous Suzuki coupling, though yield data are unspecified .
b) 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide
  • Application : Used in synthesizing spirocyclic compounds for kinase inhibition (e.g., compound 71 in ).
  • Reactivity : Similar to the parent compound but with improved solubility due to methylation .

Heterocycle-Substituted Boronic Esters

a) 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one
  • Structure : Replaces the isothiazole dioxide with a benzimidazolone core.
  • Molecular weight: 260.10 g/mol .
  • Applications : Intermediate in synthesizing kinase inhibitors or fluorescent probes .
b) 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole
  • Structure : Features an isoxazole ring (O/N) instead of isothiazole dioxide.
  • Electronic Effects : The electron-deficient isoxazole may enhance electrophilic reactivity in cross-couplings. Molecular weight: 245.08 g/mol .
  • Applications : Used in organic electronics and light-emitting materials .
c) 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole
  • Structure : Lacks the sulfone group and dihydro ring saturation.
  • CAS: 1045809-78-6 .

Aromatic and Non-Aromatic Boronic Esters

a) 2,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
  • Structure : Thiazole ring with methyl substituents.
  • Synthesis Yield : 85% via modified Singaram method, outperforming the target compound’s 35% .
  • Applications : Building block for conjugated polymers in organic photovoltaics .
b) 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran
  • Structure : Benzofuran core with oxygen heteroatom.
  • Electronic Properties : Electron-rich furan enhances nucleophilic reactivity in cross-couplings. Melting point: 72–73°C .

Comparative Data Tables

Table 2: Physicochemical and Application Profiles

Compound Name Molecular Weight (g/mol) Polarity Key Applications
Target Compound 436.19 (M+H)+ Moderate Medicinal chemistry (biaryl synthesis)
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole 245.08 Low Organic electronics, OLEDs
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran 244.09 Low Photovoltaic materials
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole ~211.10 (estimated) Moderate Cross-coupling intermediates

Key Findings and Implications

Structural Flexibility: Minor modifications (e.g., methylation, heterocycle substitution) significantly alter reactivity and applications.

Yield Optimization : Thiazole and benzofuran derivatives achieve higher yields (85% , 76% ) compared to the target compound, highlighting the impact of heterocycle choice on synthetic efficiency.

Electronic Tuning : Electron-deficient cores (e.g., isoxazole ) enhance electrophilic cross-coupling, while electron-rich systems (e.g., benzofuran ) favor nucleophilic pathways.

Safety Considerations : Boronic esters with unsaturated heterocycles (e.g., isothiazole ) may pose higher reactivity risks, necessitating careful handling .

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity based on available research findings and case studies.

  • Molecular Formula : C13H17BN2O2S
  • Molecular Weight : 275.37 g/mol
  • CAS Number : 754214-56-7
  • InChI Key : ZGZLZKXWQZPVJH-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its potential as an anticancer agent and its effects on enzyme inhibition.

Anticancer Activity

Research indicates that compounds containing boron have shown promising anticancer properties. The dioxaborolane moiety in this compound may enhance its ability to interact with biological targets.

  • Mechanism of Action :
    • The compound is believed to interfere with cellular signaling pathways involved in cancer cell proliferation.
    • It may induce apoptosis in cancer cells through the activation of caspase pathways.
  • Case Studies :
    • A study demonstrated that derivatives of boron-containing compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells .
    • Another research highlighted the effectiveness of similar structures in inhibiting tumor growth in vivo .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored:

  • Target Enzymes :
    • It has been noted for its inhibitory effects on certain kinases and phosphatases that play critical roles in cellular signaling .
    • The inhibition of these enzymes can lead to altered metabolic pathways beneficial for therapeutic applications.
  • Research Findings :
    • In vitro studies have shown that the compound can inhibit specific enzymes involved in tumor metabolism .
    • Its interaction with these enzymes suggests a potential role in developing targeted therapies for metabolic disorders and cancers.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
Anticancer ActivityInduces apoptosis in cancer cells
Enzyme InhibitionInhibits key metabolic enzymes
CytotoxicitySignificant against various cell lines

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide, and what key parameters influence yield?

  • Methodological Answer :

  • The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety for aryl-aryl bond formation. Key parameters include:
  • Catalyst selection (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and ligand-to-metal ratios .
  • Solvent optimization (e.g., THF or DMF) and reaction temperature (typically 80–110°C) .
  • Purification via column chromatography using silica gel and non-polar solvents (hexane/ethyl acetate) .
  • Critical Note : Monitor reaction progress via TLC or HPLC to avoid over-substitution of the boronate group.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 11B^{11}\text{B} NMR to confirm the presence of the tetramethyl dioxaborolane ring (δ ~1.3 ppm for methyl protons, δ ~30 ppm for boron) and benzoisothiazole dioxide (δ ~7.5–8.0 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns for boron-containing species .
  • Melting Point Analysis : Compare observed values (e.g., 206–211°C for analogous boronate esters) with literature to assess crystallinity .

Advanced Research Questions

Q. What computational approaches can predict the reactivity of this compound in cross-coupling or catalytic applications?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate the electronic properties of the boronate ester (e.g., Lewis acidity, orbital energies) to assess its suitability in Suzuki-Miyaura reactions .
  • Molecular Dynamics (MD) Simulations : Model solvent interactions and steric effects of the tetramethyl groups on reaction kinetics .
  • Data Integration : Combine computational results with experimental validation (e.g., kinetic studies) to refine predictive models .

Q. How can researchers resolve contradictions in stability data under varying environmental conditions (e.g., moisture, temperature)?

  • Methodological Answer :

  • Controlled Stability Studies :
  • Expose the compound to humidity gradients (0–90% RH) and monitor hydrolysis via 11B^{11}\text{B} NMR .
  • Thermogravimetric Analysis (TGA) to assess thermal decomposition thresholds (e.g., 150–200°C for dioxaborolane derivatives) .
  • Contradiction Resolution : Replicate conflicting studies under identical conditions (e.g., inert atmosphere vs. ambient) and validate using orthogonal techniques (e.g., FTIR for functional group degradation) .

Q. What experimental design strategies optimize reaction conditions for synthesizing derivatives with modified bioactivity or material properties?

  • Methodological Answer :

  • Factorial Design : Vary factors like catalyst loading, solvent polarity, and stoichiometry to identify optimal conditions .
  • Response Surface Methodology (RSM) : Statistically model interactions between variables (e.g., temperature vs. yield) to maximize efficiency .
  • Case Study : For photoactive derivatives, incorporate UV-Vis spectroscopy to track electronic transitions during functionalization .

Key Methodological Considerations

  • Theoretical Frameworks : Link experimental designs to concepts like Lewis acid-base theory (for boron reactivity) or frontier molecular orbital theory (for cross-coupling mechanisms) .
  • Replication and Validation : Address data discrepancies by repeating experiments under controlled conditions and using multi-technique validation .

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